
4-(Pyrimidin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrimidin-2-yl)benzamide is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: How can researchers optimize synthesis conditions for 4-(pyrimidin-2-yl)benzamide derivatives to improve yields?
Methodological Answer:
Synthetic optimization often involves solvent selection, catalyst efficiency, and temperature control. For example, coupling reactions using this compound derivatives benefit from polar aprotic solvents (e.g., DMF or 2-ethoxyethanol) and catalysts like Pd(dppf)Cl₂ for Suzuki-Miyaura cross-couplings . Heating to 150°C under inert gas (N₂) enhances reaction rates, while column chromatography (e.g., chloroform:methanol = 3:1) improves purification . Yield optimization (e.g., 73–75%) can be achieved by adjusting stoichiometric ratios of boronic acids or amines .
Q. Basic: What analytical techniques are critical for structural characterization of this compound analogs?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ 165–175 ppm) to confirm benzamide and pyrimidine moieties .
- ESI-MS : Validate molecular weights (e.g., m/z = 422.465 [M+H]⁺ for thieno derivatives) .
- FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. Basic: How should researchers design initial biological activity screens for this compound derivatives?
Methodological Answer:
- Cytotoxicity Assays : Use Allium cepa root cells at concentrations (6.25–100 µM) to assess mitotic inhibition or chromosomal aberrations .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion, with MIC values calculated using broth microdilution .
- Enzyme Inhibition : Screen against kinases (e.g., JNK) or histone deacetylases (HDACs) at 1–10 µM with fluorometric substrates .
Q. Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in pyrimidine-benzamide hybrids?
Methodological Answer:
- Substituent Variation : Compare trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups on benzamide rings to correlate with antimicrobial potency .
- Pyrimidine Modifications : Replace pyridin-3-yl with morpholino groups to enhance solubility and kinase selectivity .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to model logP and pKa values against cellular uptake .
Q. Advanced: What strategies address contradictory spectral data (e.g., NMR shifts) in structurally similar derivatives?
Methodological Answer:
- Solvent/Temperature Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., δ 125.5 ppm in CDCl₃ vs. 123.55 ppm in DMSO) .
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) via variable-temperature experiments.
- X-ray Crystallography : Resolve ambiguities by determining crystal structures of key intermediates .
Q. Advanced: How can solubility limitations of this compound derivatives be overcome for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility (e.g., logP reduction from 4.38 to 2.5) .
- Co-solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin inclusion complexes for parenteral administration .
- Salt Formation : Synthesize mesylate salts (e.g., imatinib mesylate) to improve bioavailability .
Q. Advanced: How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and AUC in rodent models to identify metabolic instability .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track compound accumulation in target organs .
- Metabolite Identification : Perform LC-MS/MS to detect inactive metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Q. Advanced: What methodologies validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Biochemical Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) for HDAC inhibition (IC₅₀ < 100 nM) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein denaturation shifts in lysates .
- Molecular Docking : Align derivatives (e.g., JNK-IN-8) with crystal structures (PDB: 22Z) to predict binding poses .
属性
CAS 编号 |
1314928-05-6 |
---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC 名称 |
4-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H9N3O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H,(H2,12,15) |
InChI 键 |
AKPPRJJTSLVMQL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)N |
规范 SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。